Zoligratinib, also known as Debio 1347 or CH5183284, is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. Featuring a unique benzimidazole-based chemical scaffold, it demonstrates baseline IC50 values of 9.3 nM, 7.6 nM, and 22 nM for FGFR1, FGFR2, and FGFR3, respectively [1]. Unlike broad-spectrum multi-target tyrosine kinase inhibitors, Zoligratinib exhibits minimal activity against the kinase insert domain receptor (KDR/VEGFR2), making it a high-precision tool for isolating FGFR-driven signaling pathways in complex biological models without inducing confounding off-target cardiovascular or anti-angiogenic effects [2].
Substituting Zoligratinib with earlier-generation FGFR inhibitors (such as AZD4547 or Infigratinib) or broad-spectrum tyrosine kinase inhibitors compromises experimental integrity in two critical ways. First, standard FGFR inhibitors are highly susceptible to steric clashes at the ATP-binding pocket when encountering the FGFR2 V564F gatekeeper mutation, rendering them ineffective in models of acquired resistance [1]. Second, multi-kinase inhibitors and even some pan-FGFR agents exhibit significant cross-reactivity with VEGFR2 (KDR), which induces dose-limiting hypertension and anti-angiogenic toxicity in vivo. This off-target effect severely restricts the therapeutic window and confounds the interpretation of purely FGFR-mediated tumor suppression, making Zoligratinib the necessary choice for clean in vivo pathway isolation [1].
Standard FGFR inhibitors like AZD4547 and Infigratinib (BGJ398) lose binding affinity when the FGFR2 V564F gatekeeper mutation introduces a bulky phenylalanine residue into the ATP-binding pocket. Zoligratinib's unique benzimidazole moiety accommodates this structural change, allowing it to maintain potent inhibitory activity and block V564F-driven tumor growth in vivo [1]. This structural adaptability makes it an essential compound for modeling and overcoming acquired resistance in FGFR2-amplified or mutated cancers.
| Evidence Dimension | Inhibitory efficacy against FGFR2 V564F gatekeeper mutation |
| Target Compound Data | Maintains binding and completely blocks V564F-driven cellular proliferation |
| Comparator Or Baseline | AZD4547 and Infigratinib (BGJ398) (lose efficacy due to steric clash) |
| Quantified Difference | Qualitative rescue of target engagement; Zoligratinib overcomes the resistance profile that nullifies standard inhibitors |
| Conditions | In vitro kinase assays and FGFR2 V564F-driven xenograft models |
Procuring Zoligratinib is critical for research programs specifically investigating acquired resistance mechanisms in FGFR2-driven malignancies where standard inhibitors fail.
A major limitation of multi-target TKIs and some early FGFR inhibitors is their cross-reactivity with VEGFR2 (KDR), which causes dose-limiting hypertension and anti-angiogenic confounding effects in animal models. Zoligratinib demonstrates an IC50 of 7.6 nM for FGFR2 compared to 2,100 nM for KDR, representing a >270-fold selectivity window [1]. This allows researchers to dose higher in vivo to achieve complete FGFR blockade without triggering VEGFR2-mediated toxicities.
| Evidence Dimension | Kinase selectivity ratio (FGFR2 vs. VEGFR2/KDR) |
| Target Compound Data | FGFR2 IC50 = 7.6 nM; KDR IC50 = 2,100 nM |
| Comparator Or Baseline | Broad-spectrum TKIs (exhibit near-equipotent FGFR/VEGFR inhibition) |
| Quantified Difference | >270-fold selectivity for FGFR2 over VEGFR2 |
| Conditions | Cell-free enzymatic kinase profiling |
Ensures that observed in vivo efficacy and phenotypic changes are strictly driven by FGFR inhibition, eliminating confounding anti-angiogenic variables.
While pan-FGFR inhibitors like Erdafitinib target FGFR1-4 with near-equal potency (e.g., Erdafitinib FGFR4 IC50 = 5.7 nM), Zoligratinib selectively spares FGFR4. It exhibits an IC50 of 290 nM for FGFR4, which is approximately 30 to 38 times less potent than its activity against FGFR1 (9.3 nM) and FGFR2 (7.6 nM)[1]. This selective sparing is highly valuable for researchers aiming to avoid FGFR4-mediated metabolic disruptions, such as altered bile acid synthesis, during prolonged in vivo studies.
| Evidence Dimension | Isoform selectivity (FGFR1/2 vs. FGFR4) |
| Target Compound Data | FGFR1 IC50 = 9.3 nM; FGFR4 IC50 = 290 nM |
| Comparator Or Baseline | Erdafitinib (Pan-FGFR inhibitor; FGFR1 IC50 = 1.2 nM, FGFR4 IC50 = 5.7 nM) |
| Quantified Difference | ~31-fold drop in potency against FGFR4 for Zoligratinib, vs. ~4.7-fold for Erdafitinib |
| Conditions | In vitro kinase inhibition assays |
Allows buyers to selectively probe FGFR1-3 pathways without triggering the metabolic side effects associated with FGFR4 inhibition.
Zoligratinib is the preferred compound for xenograft and in vitro models harboring the FGFR2 V564F gatekeeper mutation, where standard inhibitors like AZD4547 or Infigratinib fail due to steric hindrance[1].
Due to its >270-fold selectivity over VEGFR2 (KDR), Zoligratinib is ideal for animal studies requiring pure FGFR blockade without the confounding variables of VEGFR2-induced hypertension or anti-angiogenesis [1].
In assays where researchers need to isolate the effects of FGFR1, 2, and 3 from FGFR4-mediated metabolic signaling (such as bile acid regulation), Zoligratinib's FGFR4-sparing profile makes it a superior choice over pan-FGFR inhibitors like Erdafitinib [1].